An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure in numerous pharmacologically active agents, exhibiting a wide array of biological activities.[1][2][3] This guide details a plausible and efficient synthetic pathway, discusses the critical aspects of regioselectivity in N-alkylation, and provides a thorough framework for the structural elucidation and purity assessment of the target molecule using modern spectroscopic and analytical techniques. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel triazole-based compounds.
Introduction: The Significance of 1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" due to its unique physicochemical properties.[3] These properties include metabolic stability, the capacity for hydrogen bonding, and the ability to act as a bioisostere for amide or ester groups, all of which contribute to favorable pharmacokinetic and pharmacodynamic profiles.[3] Consequently, 1,2,4-triazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating broad-spectrum biological activities including antifungal, anticancer, antiviral, and antibacterial effects.[2][3]
Marketed drugs such as the antifungal agents Fluconazole and Itraconazole, and the antiviral Ribavirin, feature the 1,2,4-triazole core, highlighting its importance in addressing significant global health challenges.[1][3] The introduction of a bromine atom onto the triazole ring, as in the target molecule 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.[4] The N-ethyl and C-methyl substituents fine-tune the lipophilicity and steric profile of the molecule, which can significantly impact its interaction with biological targets.
This guide provides a detailed exploration of a logical synthetic route to 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole and a comprehensive strategy for its characterization, thereby empowering researchers to confidently synthesize and validate this valuable chemical entity.
Proposed Synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole
A logical and efficient approach to the synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole involves a two-step process starting from the commercially available 3-methyl-1H-1,2,4-triazole. The proposed synthetic pathway is outlined below:
Caption: Proposed two-step synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole.
Step 1: Bromination of 3-Methyl-1H-1,2,4-triazole
The first step involves the bromination of 3-methyl-1H-1,2,4-triazole to yield 3-bromo-5-methyl-1H-1,2,4-triazole. N-Bromosuccinimide (NBS) is a suitable and widely used reagent for the bromination of heterocyclic compounds. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile under reflux conditions.
Reaction: 3-Methyl-1H-1,2,4-triazole + N-Bromosuccinimide (NBS) → 3-Bromo-5-methyl-1H-1,2,4-triazole
Causality behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine. It is easier to handle than liquid bromine and often leads to cleaner reactions with fewer byproducts. The reaction proceeds via a radical mechanism when initiated by light or a radical initiator, or an ionic mechanism in the presence of an acid catalyst. For the bromination of electron-rich heterocycles, the reaction can proceed without an initiator.
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is relatively inert under the reaction conditions and effectively solubilizes the starting materials. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
Step 2: N-Ethylation of 3-Bromo-5-methyl-1H-1,2,4-triazole
The second step is the N-ethylation of 3-bromo-5-methyl-1H-1,2,4-triazole using an ethylating agent such as ethyl iodide in the presence of a base. This step is crucial as the regioselectivity of the alkylation determines the final product.
Reaction: 3-Bromo-5-methyl-1H-1,2,4-triazole + Ethyl Iodide → 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole
Causality behind Experimental Choices and Regioselectivity:
-
Ethyl Iodide: Ethyl iodide is a reactive ethylating agent suitable for N-alkylation reactions.
-
Base (e.g., K₂CO₃): A base is required to deprotonate the N-H of the triazole ring, generating the more nucleophilic triazolate anion, which then attacks the ethyl iodide. Potassium carbonate is a commonly used, inexpensive, and moderately strong base for such reactions.
-
Dimethylformamide (DMF) as Solvent: DMF is a polar aprotic solvent that facilitates Sₙ2 reactions by solvating the cation of the base and leaving the anion more reactive.
-
Regioselectivity: The alkylation of unsymmetrically substituted 1,2,4-triazoles can potentially yield a mixture of N1, N2, and N4 isomers. However, the regioselectivity is influenced by several factors, including the nature of the substituents on the triazole ring, the alkylating agent, the solvent, and the base used. In the case of 3-bromo-5-methyl-1H-1,2,4-triazole, alkylation is expected to occur preferentially at the N1 position due to a combination of electronic and steric factors. The N1 position is generally more nucleophilic and sterically accessible compared to the N2 and N4 positions. While a mixture of isomers is possible, the N1-alkylated product is often the major product in such reactions. Purification by column chromatography is typically employed to isolate the desired isomer.
Detailed Experimental Protocols
The following protocols are representative methods based on established procedures for the synthesis of similar 1,2,4-triazole derivatives. Researchers should optimize these conditions for their specific laboratory setup.
Synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole
-
To a solution of 3-methyl-1H-1,2,4-triazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methyl-1H-1,2,4-triazole.
Synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole
-
To a solution of 3-bromo-5-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to isolate 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole.
Characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show signals corresponding to the ethyl and methyl groups.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (on triazole) | ~2.4-2.6 | Singlet | - | 3H |
| CH₂ (ethyl) | ~4.1-4.3 | Quartet | ~7.2 | 2H |
| CH₃ (ethyl) | ~1.4-1.6 | Triplet | ~7.2 | 3H |
Note: Chemical shifts are predictions based on data for similar N-ethylated 1,2,4-triazole derivatives and may vary depending on the solvent and other factors.[5][6]
Expected ¹³C NMR Data: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=N (C3) | ~155-158 |
| C-Br (C5) | ~145-148 |
| CH₂ (ethyl) | ~40-42 |
| CH₃ (on triazole) | ~14-16 |
| CH₃ (ethyl) | ~13-15 |
Note: Chemical shifts are predictions and should be confirmed by experimental data.[1][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole (C₅H₈BrN₃), the expected molecular weight is approximately 190.0 g/mol for the ⁷⁹Br isotope and 192.0 g/mol for the ⁸¹Br isotope.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.
-
Fragmentation Pattern: Common fragmentation pathways for N-alkylated triazoles include the loss of the alkyl group and cleavage of the triazole ring. The presence of bromine will also influence the fragmentation, with the loss of a bromine radical or HBr being possible.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Data:
| Functional Group | Expected Absorption (cm⁻¹) |
| C-H (aliphatic) | 2850-3000 |
| C=N (triazole ring) | 1550-1650 |
| C-N (triazole ring) | 1200-1400 |
| C-Br | 500-600 |
Note: These are general ranges and the exact peak positions may vary.
Physical Characterization
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Br, which should be in close agreement with the calculated values for the molecular formula C₅H₈BrN₃.
Data Presentation
Table 1: Summary of Reagents for the Synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole
| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |
| 1 | 3-Methyl-1H-1,2,4-triazole | C₃H₅N₃ | 83.09 | 1.0 |
| 1 | N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.1 |
| 2 | 3-Bromo-5-methyl-1H-1,2,4-triazole | C₃H₄BrN₃ | 161.99 | 1.0 |
| 2 | Ethyl Iodide | C₂H₅I | 155.97 | 1.2 |
| 2 | Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |
Visualization of Key Relationships
Caption: Workflow for the purification and characterization of the synthesized compound.
Conclusion
This technical guide has outlined a robust and scientifically sound approach for the synthesis and characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. By providing a detailed rationale for the chosen synthetic strategy and a comprehensive plan for structural verification, this document serves as a practical resource for researchers in the field of medicinal chemistry. The successful synthesis and purification of this versatile building block will undoubtedly facilitate the discovery of new and improved 1,2,4-triazole-based therapeutic agents.
References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). Molecules. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2023). Indus Journal of Bioscience Research. [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2015). ResearchGate. [Link]
-
1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. [Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2021). National Center for Biotechnology Information. [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2020). National Center for Biotechnology Information. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]
-
Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2022). CORE. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals. [Link]
-
Synthesis of 1,3,5‐trisubstituted‐1,2,4‐triazole. (n.d.). ResearchGate. [Link]
-
Supporting Information. (2007). Wiley-VCH. [Link]
-
Synthesis and Characterization of Multisubstituted 1,2,3-Triazoles. (n.d.). The Royal Society of Chemistry. [Link]
-
A Practical Methylation Procedure for (1H)-1,2,4-Triazole. (2007). Defense Technical Information Center. [Link]
-
Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2007). ResearchGate. [Link]
-
Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][5][7]triazole-6(5H)-ones as Possible Anticancer Agents. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][5][7]triazole-6(5H). (2021). Semantic Scholar. [Link]
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). National Center for Biotechnology Information. [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). National Center for Biotechnology Information. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2020). ACS Publications. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (n.d.). Ginekologia i Poloznictwo. [Link]
-
¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. (n.d.). ResearchGate. [Link]
-
Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl... (n.d.). ResearchGate. [Link]
-
On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (n.d.). ResearchGate. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]
-
Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. (n.d.). The Royal Society of Chemistry. [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2021). MDPI. [Link]
-
Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2018). ResearchGate. [Link]
-
Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (2019). ScienceDirect. [Link]
-
Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. (2009). PubMed. [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). ResearchGate. [Link]
-
5-bromo-1-ethyl-1h-1,2,3-triazole. (n.d.). PubChem. [Link]
-
4-bromo-1-ethyl-1h-1,2,3-triazole. (n.d.). PubChem. [Link]
-
1H-1,2,4-Triazole, 3-bromo-5-methyl-. (n.d.). PubChem. [Link]
-
1H-[1][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2020). SciELO. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]
-
Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. (2022). National Center for Biotechnology Information. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2018). MDPI. [Link]
-
Synthesis and crystal structures of Dibromo-Triazoles and their Amination. (2020). Beijing Institute of Technology. [Link]
Sources
- 1. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. isres.org [isres.org]
